molecular formula C18H18BrN5O B14107924 N-(3-bromobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(3-bromobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14107924
M. Wt: 400.3 g/mol
InChI Key: HKCLTUXHOLEGMV-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted at position 4 with a carboxamide group. The carboxamide nitrogen is linked to a 3-bromobenzyl moiety, while position 5 of the triazole is functionalized with a 4-ethylphenylamino group. This structure combines halogenated (bromine) and alkyl (ethyl) substituents, which are known to modulate lipophilicity, electronic properties, and steric interactions in drug design .

Properties

Molecular Formula

C18H18BrN5O

Molecular Weight

400.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18BrN5O/c1-2-12-6-8-15(9-7-12)21-17-16(22-24-23-17)18(25)20-11-13-4-3-5-14(19)10-13/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24)

InChI Key

HKCLTUXHOLEGMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-Azido-4-Ethylphenylamine

4-Ethylphenylamine is diazotized using sodium nitrite and HCl, followed by azide substitution with sodium azide, yielding 5-azido-4-ethylphenylamine in 85% yield.

Reaction Conditions :

  • Temperature: 0–5°C (diazotization), then 25°C (azidation)
  • Reagents: NaNO₂ (1.2 eq), NaN₃ (1.5 eq), HCl (3M)
  • Characterization: IR (N₃ stretch: 2100 cm⁻¹), ¹H NMR (δ 6.8–7.1 ppm, aromatic protons).

Propargylamide Precursor Preparation

Propargylamine is acylated with chloroacetyl chloride to form N-propargylchloroacetamide, which undergoes nucleophilic substitution with sodium azide to yield the terminal alkyne-azide intermediate.

Optimization Note : Excess triethylamine (2.5 eq) ensures complete acylation, minimizing side reactions.

CuAAC Reaction

The azide and alkyne undergo cycloaddition under Sharpless-Fokin conditions:

Parameter Value
Catalyst CuSO₄·5H₂O (10 mol%)
Reducing Agent Sodium ascorbate (20 mol%)
Solvent H₂O:EtOH (1:1)
Temperature 25°C
Time 12–24 hours
Yield 78–91%

The reaction furnishes 5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid as the major regioisomer (1,4-disubstituted).

Amidation with 3-Bromobenzylamine

Carboxylic Acid Activation

The triazole-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with 3-bromobenzylamine:

Procedure :

  • Add SOCl₂ (2 eq) dropwise to the carboxylic acid in anhydrous THF at 0°C.
  • Stir at reflux for 2 hours, then evaporate excess SOCl₂.
  • Add 3-bromobenzylamine (1.2 eq) and triethylamine (3 eq) in DCM.
  • Stir at 25°C for 6 hours.

Yield : 82–89%.

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7). Key characterization data:

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, Ar-H), 4.52 (d, J=5.6 Hz, 2H, CH₂), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J=7.6 Hz, 3H, CH₃).
HRMS [M+H]⁺ Calc.: 372.0382, Found: 372.0381.
IR 3320 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (triazole).

Alternative Synthetic Routes

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC provides 1,5-disubstituted triazoles but is less applicable here due to undesired regiochemistry. Comparative studies show CuAAC yields 1,4-products exclusively, whereas RuAAC requires internal alkynes.

Metal-Free Synthesis

α-Chlorotosylhydrazones cyclize with arylamines to form triazoles, but yields are lower (50–65%). This method is less efficient for large-scale synthesis.

Challenges and Optimization

  • Regioselectivity : CuAAC ensures 1,4-disubstitution, critical for biological activity.
  • Side Reactions : Propargylamide dimerization is suppressed using dilute conditions (0.1 M).
  • Purification : Silica gel chromatography effectively removes Cu residues and unreacted amine.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(3-bromobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Compound Name / ID R1 (Triazole Position 1) R2 (Triazole Position 5) Carboxamide Substituent Key Biological Activity Evidence Source
Target Compound 3-Bromobenzyl 4-Ethylphenylamino - N/A* -
3o () 2-Fluorophenyl Ethyl Quinolin-2-yl Wnt/β-catenin pathway inhibition
4e () 4-Chlorophenyl Trifluoromethyl 3-Fluoro-4-thienyl Anticancer (c-Met inhibition)
4d () 2,4-Dihydroxy-5-isopropyl Pyridin-4-yl 2,6-Difluorophenyl Hsp90 and kinase multi-target activity
1291872-59-7 () 3-Chloro-4-fluorobenzyl 3-Chlorophenylamino - N/A (structural analog)
1225189-62-7 () 4-Fluorobenzyl 4-Chlorophenylamino - N/A (structural analog)

Key Observations:

Halogenation Effects :

  • The 3-bromobenzyl group in the target compound introduces steric bulk and enhanced hydrophobicity compared to smaller halogens (e.g., fluorine in ). Bromine’s polarizability may facilitate halogen bonding in target proteins, a feature exploited in kinase inhibitors .
  • In , a 4-chlorophenyl group combined with trifluoromethyl substituents showed potent anticancer activity, suggesting halogenated aryl groups enhance target affinity .

Alkyl vs. Aryl Amino Groups: The 4-ethylphenylamino group at position 5 provides moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with ’s 3o, where a quinolin-2-yl group (aromatic, planar) likely enhances π-π stacking in enzyme active sites .

Carboxamide Side Chain Diversity :

  • The target compound’s 3-bromobenzyl carboxamide differs from ’s 4d, which uses a 2,6-difluorophenyl group. Fluorine’s electron-withdrawing effects may optimize binding to Hsp90’s ATP-binding pocket .

Biological Activity

N-(3-bromobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrN5OC_{16}H_{18}BrN_5O, with a molecular weight of approximately 390.21 g/mol. The compound features a triazole ring linked to a carboxamide functional group, which is critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through a reaction between an azide and an alkyne.
  • Bromobenzyl Group Introduction : Substitution on the triazole ring using a brominating agent such as N-bromosuccinimide (NBS).
  • Ethylphenyl Group Attachment : Accomplished via coupling reactions like Suzuki-Miyaura coupling.
  • Carboxamide Formation : Reaction with an amine to introduce the carboxamide group.

Biological Activity

This compound has been investigated for various biological activities:

Antiparasitic Activity

Research indicates that compounds in the triazole family exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas' disease. A study highlighted the optimization of 5-amino-1,2,3-triazole-4-carboxamide derivatives that showed improved potency and metabolic stability against this parasite in vitro and in vivo models .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Similar triazole derivatives have demonstrated efficacy against various cancer cell lines by inhibiting specific enzymes or pathways involved in tumor growth. For instance, studies have shown that modifications on the triazole scaffold can enhance cytotoxicity against cancer cells .

The proposed mechanism involves binding to specific enzymes or receptors, modulating their activity. For example, it may interact with kinases or proteases critical for cellular signaling pathways involved in disease progression.

Case Studies and Research Findings

StudyFocusKey Findings
Antiparasitic ActivityIdentified significant suppression of T. cruzi burden in mouse models using optimized triazole derivatives.
Anticancer ActivityHighlighted the importance of structural modifications for enhancing anticancer efficacy; specific analogs showed high cytotoxicity against various cancer cell lines.
Structural AnalysisDiscussed the unique combination of bromine and ethyl phenyl amino groups that may enhance biological activity compared to similar compounds.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(3-bromobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide?

Answer:
The synthesis typically involves cyclocondensation of substituted anilines with isocyanides or azides. For example, a two-step approach may include:

Formation of the triazole core : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole ring.

Functionalization : Subsequent coupling reactions (e.g., amidation or alkylation) to introduce the 3-bromobenzyl and 4-ethylphenylamino groups. Key characterization techniques include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm regioselectivity and purity .
Optimization Tip : Adjust solvent polarity (e.g., DMF vs. THF) to enhance yields, as seen in similar triazole carboxamide syntheses with >90% yields under optimized conditions .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Answer:
Discrepancies in bond angles or torsional strain (e.g., between the triazole ring and substituents) require:

High-resolution X-ray diffraction : Use SHELXL for refinement, leveraging Hirshfeld surface analysis to validate intermolecular interactions .

Computational validation : Compare experimental data with DFT-optimized geometries (e.g., using Gaussian09) to identify steric clashes or electronic effects.
Case Study : For analogous triazoles, SHELX refinement reduced R-factor discrepancies from 0.12 to 0.05 by accounting for disordered bromine atoms .

Basic: What enzymatic targets are associated with this compound’s bioactivity?

Answer:
The compound’s triazole-carboxamide scaffold is linked to inhibition of:

  • Cyclooxygenase-2 (COX-2) : IC50_{50} values in the nanomolar range, measured via fluorometric assays using recombinant enzymes .
  • Carbonic anhydrase isoforms : Competitive inhibition confirmed via stopped-flow kinetics (e.g., Ki_i = 12 nM for CA IX) .
    Screening Protocol : Use recombinant enzyme assays with celecoxib (COX-2) or acetazolamide (CA) as positive controls .

Advanced: How can conflicting cytotoxicity data across cell lines be systematically analyzed?

Answer:
Discrepancies (e.g., IC50_{50} variability in NCI-H522 vs. HepG2 cells) require:

Orthogonal assays : Combine MTT, apoptosis (Annexin V), and ROS detection to rule out assay-specific artifacts.

Transcriptomic profiling : RNA-seq to identify differential expression of target genes (e.g., COX-2 or CA IX) across cell lines.
Example : A triazole analog showed GP = 68.09% in NCI-H522 cells but lower efficacy in HT-29 due to upregulated efflux pumps, resolved via ABC transporter inhibition .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6_6): Assign peaks for the triazole proton (δ 8.2–8.5 ppm) and aromatic substituents (δ 6.8–7.6 ppm) .
  • HRMS-ESI : Confirm molecular ion [M+H]+^+ with <2 ppm error.
  • FT-IR : Validate amide C=O stretch (~1650 cm1^{-1}) and triazole C-N vibrations (~1500 cm1^{-1}) .

Advanced: What strategies improve solubility for in vivo studies without compromising bioactivity?

Answer:

Prodrug design : Introduce phosphate esters or PEGylated derivatives, as seen in triazole-based anticancer agents with 10-fold solubility increases .

Co-crystallization : Use GRAS coformers (e.g., cyclodextrins) to enhance aqueous solubility while maintaining IC50_{50} values .
Validation : Assess solubility via shake-flask method and confirm bioactivity in xenograft models .

Basic: What in vitro models are suitable for initial toxicity screening?

Answer:

  • Hepatotoxicity : Primary rat hepatocytes (LDH leakage assay).
  • Genotoxicity : Ames test (TA98 strain) for mutagenic potential.
  • Cardiotoxicity : hERG channel inhibition using patch-clamp electrophysiology .
    Thresholds : IC50_{50} > 50 μM in non-target cells (e.g., HEK293) is considered low risk .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

Substituent scanning : Replace the 3-bromobenzyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) groups to modulate enzyme binding.

Molecular docking : Use AutoDock Vina to predict interactions with COX-2’s hydrophobic pocket (e.g., Val523, Tyr355).
Case Study : A 4-fluorophenyl analog achieved 2.3-fold higher COX-2 inhibition by enhancing π-π stacking .

Basic: What are the storage and handling protocols for this compound?

Answer:

  • Storage : -20°C under argon, desiccated (stability >2 years).
  • Handling : Use gloveboxes for hygroscopic intermediates; LC-MS purity checks every 6 months .

Advanced: How can metabolic instability in preclinical models be addressed?

Answer:

Metabolite ID : Use LC-QTOF to identify Phase I/II metabolites (e.g., glucuronidation at the triazole NH).

Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to reduce CYP450-mediated clearance .
Validation : Microsomal stability assays (human liver microsomes, t1/2_{1/2} >60 min) .

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